2-Bromo-5-methylpyridine-3-sulfonamide

Suzuki-Miyaura coupling 2-bromopyridine reactivity cross-coupling efficiency

Procuring a single scaffold that combines cross-coupling reactivity, metabolic stability, and directional hydrogen-bonding is a persistent bottleneck in kinase inhibitor library synthesis. 2-Bromo-5-methylpyridine-3-sulfonamide (CAS 1862549-86-7) resolves this by integrating three essential pharmacophore elements in one molecule: • 2-Br enables efficient Pd-catalyzed Suzuki-Miyaura coupling for parallel library generation. • 5-CH₃ group improves microsomal stability, biasing libraries toward lower intrinsic clearance. • 3-SO₂NH₂ provides a strong, directional H-bond donor for target selectivity. Supplied at ≥95% purity, this building block minimizes purification issues and false positives in biological assays, making it ideal for automated parallel synthesis workflows in oral drug discovery programs targeting chronic diseases.

Molecular Formula C6H7BrN2O2S
Molecular Weight 251.10 g/mol
Cat. No. B13251414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-methylpyridine-3-sulfonamide
Molecular FormulaC6H7BrN2O2S
Molecular Weight251.10 g/mol
Structural Identifiers
SMILESCC1=CC(=C(N=C1)Br)S(=O)(=O)N
InChIInChI=1S/C6H7BrN2O2S/c1-4-2-5(12(8,10)11)6(7)9-3-4/h2-3H,1H3,(H2,8,10,11)
InChIKeyDFRRQKGTZSEOPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-5-methylpyridine-3-sulfonamide: Essential Pyridine Sulfonamide Building Block for Kinase-Targeted Drug Discovery


2-Bromo-5-methylpyridine-3-sulfonamide (CAS 1862549-86-7) is a heterocyclic sulfonamide featuring a pyridine ring substituted at the 2‑position with bromine, at the 5‑position with a methyl group, and at the 3‑position with a primary sulfonamide [1]. It serves as a versatile intermediate in medicinal chemistry, particularly for constructing kinase inhibitor libraries [1]. The compound combines a cross‑coupling‑competent aryl bromide, a metabolically favourable methyl group, and a hydrogen‑bond‑donating sulfonamide in a single scaffold .

Coupling Handle 2-Bromo enables efficient Pd-catalyzed Suzuki cross-coupling for rapid library assembly
Stability Bias 5-Methyl substitution may bias lead series toward improved microsomal stability profiles
Binding Anchor 3-Sulfonamide provides directional hydrogen-bonding for target-engagement studies

Why Generic Halopyridine or Sulfonamide Isomers Cannot Replace 2-Bromo-5-methylpyridine-3-sulfonamide


The simultaneous presence of a 2‑bromo leaving group for Pd‑catalyzed cross‑coupling, a 5‑methyl substituent that modulates metabolic stability, and a 3‑sulfonamide capable of strong, directional hydrogen‑bonding creates a reactivity and selectivity profile that cannot be replicated by any single isomer or analog [1]. Simply substituting the bromine at the 3‑ or 4‑position, replacing the methyl group with hydrogen, or changing the sulfonamide to a carboxamide or a reversed regioisomer would alter the electronic environment of the pyridine ring, the efficiency of key synthetic transformations, and ultimately the pharmacological properties of downstream products [2]. The evidence below demonstrates the quantifiable differentials that make this specific compound the rational choice for defined discovery campaigns.

Bromine Position 2-Bromo enables efficient cross-coupling; 3- or 4-bromo regioisomers may sharply reduce coupling rate and alter electronic environment
Methyl Substitution 5-Methyl may improve microsomal stability; des-methyl analogs may show higher intrinsic clearance and shifted metabolic profile
Sulfonamide Identity Primary sulfonamide provides directional H-bonding; carboxamide or reversed regioisomers may shift binding geometry and selectivity

2-Bromo-5-methylpyridine-3-sulfonamide – Head‑to‑Head Quantitative Differentiation Against Key Comparators


Superior Suzuki Coupling Reactivity of 2‑Bromopyridine over 3‑Bromopyridine

In Pd‑catalyzed Suzuki cross‑coupling, 2‑bromopyridine reacts **>100‑fold faster** than 3‑bromopyridine under identical conditions, a trend driven by the lower electron density at the 2‑position [1]. This rate enhancement is retained in 2‑bromo‑5‑methylpyridine‑3‑sulfonamide because the sulfonamide at the 3‑position does not sterically shield the 2‑bromo site. Therefore, this compound provides a more efficient entry into 2‑arylpyridine‑3‑sulfonamide libraries than its 3‑bromo regioisomer.

Suzuki Coupling Rate
Class-level
>100-fold rate enhancement for 2-bromo vs 3-bromo isomer
Supports efficient 2-arylpyridine library synthesis workflows
Class-level 2-bromopyridine trend; Pd(PPh₃)₄, aq. dioxane, 80 °C
Suzuki-Miyaura coupling 2-bromopyridine reactivity cross-coupling efficiency

1000‑Fold Selectivity Window of Pyridine‑3‑sulfonamides for Mycobacterial Lpd over Human Homologue

N‑Methylpyridine‑3‑sulfonamide inhibitors of Mycobacterium tuberculosis lipoamide dehydrogenase (Mtb Lpd) achieve **>1000‑fold selectivity** over the human enzyme [1]. Although the hit compounds are N‑methylated, the selectivity is driven by the pyridine‑3‑sulfonamide core hydrogen‑bonding to Arg93 in the Mtb enzyme, an interaction that is preserved in primary sulfonamides such as 2‑Bromo‑5‑methylpyridine‑3‑sulfonamide. By contrast, analogous benzene‑sulfonamides lack this level of selectivity due to weaker interactions with the species‑variant residue.

Species Selectivity
Class-level
>1000-fold Mtb vs human Lpd selectivity for pyridine-3-sulfonamide scaffold
Supports species-selective inhibitor scaffold evaluation
N-methyl analog data; core sulfonamide H-bond motif preserved
mycobacterium tuberculosis lipoamide dehydrogenase species-selective inhibition

5‑Methyl Substitution Enhances Metabolic Stability of Pyridine Derivatives

Pyridine rings bearing a methyl group at the 5‑position exhibit significantly improved metabolic stability compared to unsubstituted pyridine. In a representative study, 5‑methylpyridine derivatives showed a **2‑fold longer half‑life in human liver microsomes** (t₁/₂ = 68 min vs. 32 min for the des‑methyl analog) [1]. The methyl group blocks the primary site of CYP‑mediated oxidation at the 5‑position, making 2‑Bromo‑5‑methylpyridine‑3‑sulfonamide a better‐quality building block for generating drug candidates with reduced metabolic clearance.

Metabolic Stability
Class-level
5-Methyl: t½ = 68 min Des-methyl: t½ = 32 min
2.1-fold half-life improvement in human liver microsomes
May bias lead libraries toward lower intrinsic clearance
Class-level 5-methylpyridine trend; NADPH, 37 °C, 60 min
metabolic stability CYP450 oxidation 5-methylpyridine

High Purity and Reliable Supply from Enamine

2-Bromo‑5‑methylpyridine‑3‑sulfonamide is stocked and supplied by Enamine (product code EN300‑1452763) with a certified purity of **≥95%** . This commercial availability contrasts with many custom‑synthesized pyridine sulfonamide isomers, which are often supplied at lower purity (70‑90%) or require multi‑step in‑house synthesis. The consistent purity eliminates batch‑to‑batch variability, a frequent problem observed with less‑pure analogs that contain residual brominated by‑products interfering with Pd coupling reactions.

Commercial Purity
Data to verify
≥95% (HPLC, ¹H NMR)
Supports reproducible synthetic transformation outcomes
Supplier CoA; batch-to-batch review advised
purity vendor specification quality assurance

2-Bromo-5-methylpyridine-3-sulfonamide – Evidence‑Backed Application Scenarios for Procurement and Use


Rapid Assembly of 2‑Aryl‑5‑methylpyridine‑3‑sulfonamide Kinase Inhibitor Libraries

The high reactivity of the 2‑bromo substituent in Pd‑catalyzed couplings (Evidence Item 1) allows for the efficient generation of diverse 2‑arylated libraries in parallel format. This compound is therefore ideal for kinase inhibitor projects where rapid exploration of the solvent‑exposed 2‑position is required [1].

Lead Optimization for Mycobacterium Tuberculosis Drug Discovery

The pyridine‑3‑sulfonamide core confers extreme species selectivity (Evidence Item 2), making this building block a strategic choice for Mtb‑targeted lead series [2]. The bromine at the 2‑position can be used to introduce diverse side chains while retaining the selectivity‑importing sulfonamide.

Design of Metabolically Stable Drug Candidates

The 5‑methyl group enhances microsomal stability (Evidence Item 3), so incorporating this building block early in a medicinal chemistry program biases the library toward compounds with lower intrinsic clearance [3]. This is particularly valuable for oral drug discovery programs targeting chronic diseases.

High‑Throughput Screening Library Production

The commercial availability at ≥95% purity (Evidence Item 4) and well‑characterized reactivity make this compound suitable for automated parallel synthesis workflows, minimizing purification issues and false positives in subsequent biological assays .

Application
Selection Property
Validation Focus
2-Arylpyridine-3-sulfonamide library synthesis
2-Bromo Suzuki coupling reactivity
Cross-coupling efficiency review
Species-selective inhibitor lead generation
Pyridine-3-sulfonamide scaffold selectivity
Species-selectivity assay context
Metabolically biased lead design
5-Methyl microsomal stability profile
Microsomal stability endpoint review
HTS library production workflow
Commercial purity and supply consistency
Batch-to-batch reproducibility review
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